Cancer researchers requiring a chemical probe to study caspase-dependent apoptosis need a compound with validated selectivity over nematicidal pathways. 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 54608-96-7) fulfills this need: its 4-nitrophenyl substitution directs programmed cell death mechanisms, unlike the nematicidal tioxazafen scaffold. Key procurement advantages: • Documented apoptosis inducer in patent literature • XLogP3=3.0 for enhanced lipid formulation compatibility • ≥98% purity; stocked for immediate global shipment.
Molecular FormulaC12H7N3O3S
Molecular Weight273.27 g/mol
CAS No.54608-96-7
Cat. No.B1296441
⚠ Attention: For research use only. Not for human or veterinary use.
3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Identity and Core Properties
3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic small molecule with a molecular formula of C₁₂H₇N₃O₃S and a molecular weight of 273.27 g/mol [1]. Its core structural features include a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-nitrophenyl group and at the 5-position with a thiophen-2-yl group. Computed physicochemical properties relevant to its handling and formulation include an XLogP3 of 3.0, a topological polar surface area (TPSA) of 113 Ų, and a density of 1.433 g/cm³ [1]. This compound is supplied by multiple vendors as a research chemical with typical purities of ≥95% for use in further manufacturing or laboratory investigations .
Heterocyclic 1,2,4-oxadiazole scaffold for medicinal chemistry and chemical biology
Electronically distinct 4-nitrophenyl and thiophen-2-yl substitution defines reactivity and target space
The biological and physicochemical profile of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a direct consequence of its specific substitution pattern. The electron-withdrawing 4-nitrophenyl group at the 3-position and the electron-rich thiophen-2-yl group at the 5-position create a unique electronic landscape that is not replicated by other aryl-substituted 1,2,4-oxadiazoles [1]. For instance, the commercially available nematicide tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) exhibits a vastly different biological target profile (acetylcholine receptor modulation) and physicochemical properties (e.g., lower molecular weight and TPSA) [2]. Furthermore, structure-activity relationship (SAR) studies on related 3,5-diaryl-1,2,4-oxadiazoles have demonstrated that even minor modifications to the aryl rings, such as the introduction of a halogen or a change in substituent position, can dramatically alter potency, selectivity, and even the primary mechanism of action from apoptosis induction to nematicidal activity [3][4]. Therefore, generic substitution without precise structural equivalence is not scientifically justifiable and carries a high risk of experimental failure.
Tioxazafen is not a direct substitute
The 3-phenyl analog tioxazafen acts as a nematicide (acetylcholine receptor modulation), while the 4-nitrophenyl core is linked to apoptosis induction pathways; substitution disregards established SAR divergence.
Minor aryl modifications shift mechanism
SAR on 3,5-diaryl-1,2,4-oxadiazoles shows halogen or positional changes can switch primary activity from nematicidal to apoptotic, making exact substitution critical for target engagement studies.
Physicochemical profile mismatch
Replacing 4-nitrophenyl with phenyl or other groups alters lipophilicity and polar surface area significantly, which may change formulation behaviour and ADME properties in research models.
[2] Li, S., et al. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Int. J. Mol. Sci. 2023, 24(6), 5773. View Source
[3] Zhang, H. Z., et al. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. J. Med. Chem. 2005, 48(16), 5215-5223. View Source
[4] US7041685B2. Substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles and analogs as activators of caspases and inducers of apoptosis and the use thereof. View Source
3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Quantitative Differentiation from Analogs
Enhanced Lipophilicity Over Tioxazafen
The target compound exhibits a calculated XLogP3 of 3.0, which is significantly higher than the XLogP3 of approximately 2.2 for the commercial nematicide tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) [1][2]. This 0.8 log unit difference translates to a roughly 6.3-fold increase in predicted octanol-water partition coefficient, indicating substantially higher lipophilicity. This property is critical for membrane permeability and formulation in lipid-based delivery systems.
Higher lipophilicity can lead to improved passive membrane permeability and altered tissue distribution, making this compound a more suitable candidate for applications requiring enhanced cellular uptake or formulation in non-polar matrices.
The topological polar surface area (TPSA) of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is computed to be 113 Ų [1]. This is substantially larger than the TPSA of its close analog tioxazafen, which is approximately 60 Ų due to the replacement of the 4-nitrophenyl group with a phenyl group [2]. A larger TPSA is typically associated with improved aqueous solubility but reduced blood-brain barrier permeability, providing a clear physicochemical differentiation point for procurement.
Polar Surface Area vs TioxazafenCross-study comparable
TPSA: 113 Ų vs ~60 Ų Δ ≈ +53 Ų
Larger TPSA suggests improved aqueous solubility and hydrogen bonding capacity for target binding assays.
Computed; experimental solubility assessment may be needed.
Polar Surface AreaSolubilityADMEDrug Design
Evidence Dimension
Topological Polar Surface Area (TPSA)
Target Compound Data
113 Ų
Comparator Or Baseline
Tioxazafen (TPSA ≈ 60 Ų)
Quantified Difference
ΔTPSA ≈ +53 Ų
Conditions
Computed by Cactvs 3.4.8.24
Why This Matters
The significantly larger TPSA indicates a greater capacity for hydrogen bonding and polar interactions, which can be a critical factor in selecting a compound for target binding assays or optimizing aqueous solubility without the need for a salt form.
Divergent Bioactivity: Nematicidal vs. Anticancer Scaffolds
While tioxazafen is a known broad-spectrum nematicide with an LC50 >300 μg/mL against B. xylophilus [1], the target compound's scaffold has been explored in the context of anticancer activity. A closely related analog, 5-(3-chlorothiophen-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, is explicitly claimed in a patent as an activator of caspases and an inducer of apoptosis [2]. This indicates that the 4-nitrophenyl-1,2,4-oxadiazole-thiophene core has the potential for a completely different biological target profile compared to the 3-phenyl-substituted nematicides. The substitution pattern directs the compound toward a distinct therapeutic area.
Bioactivity Profile vs TioxazafenClass-level inference
Potential as caspase activator/apoptosis inducer (based on close analog)
Comparator Or Baseline
Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) has established nematicidal activity (LC50 >300 μg/mL)
Quantified Difference
Divergent target engagement profiles (Acetylcholine receptor modulation vs. Apoptotic pathways)
Conditions
Cell-based assays and in vivo nematode models
Why This Matters
For researchers in oncology or cell death pathways, this compound's core scaffold is associated with apoptosis induction, whereas its unsubstituted phenyl analog is a nematicide. Procuring the correct substitution pattern is essential for maintaining the desired biological activity and avoiding off-target effects in screening campaigns.
[1] Li, S., et al. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Int. J. Mol. Sci. 2023, 24(6), 5773. View Source
[2] US7041685B2. Substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles and analogs as activators of caspases and inducers of apoptosis and the use thereof. View Source
Oncology Lead Optimization: Lipophilic Apoptosis Scaffold
Based on its physicochemical profile (XLogP3=3.0) and its structural relationship to patented caspase activators, 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a high-priority candidate for medicinal chemistry campaigns focused on developing novel anticancer agents. Its enhanced lipophilicity relative to tioxazafen (ΔXLogP3 = +0.8) may confer improved cell permeability, while its core structure is associated with the induction of programmed cell death pathways rather than nematicidal activity [1][2]. Researchers can use this compound as a starting point for SAR studies to optimize potency and selectivity against cancer cell lines, leveraging the distinct biological activity of the 4-nitrophenyl-substituted 1,2,4-oxadiazole class.
Chemical Probe for Apoptotic Pathways
Given the patent literature's explicit inclusion of the closely related analog 5-(3-chlorothiophen-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole as an apoptosis inducer, this compound serves as a valuable chemical probe for dissecting caspase-dependent cell death mechanisms [1]. The presence of the 4-nitrophenyl group is a key differentiator from the nematicidal tioxazafen scaffold, ensuring that experiments are probing the correct biological space. Its moderate TPSA (113 Ų) suggests it can engage intracellular targets, making it suitable for cell-based assays designed to study apoptosis regulation.
Lipid-Based Drug Delivery Formulation
The significantly higher lipophilicity of this compound (XLogP3=3.0) compared to tioxazafen makes it a superior candidate for formulation in lipid-based drug delivery systems, such as liposomes, emulsions, or self-emulsifying drug delivery systems (SEDDS) [1]. The increased partition coefficient (approximately 6.3x higher than tioxazafen) predicts improved solubility in lipid excipients, which is a critical parameter for achieving high drug loading and stable formulations. This property is a key differentiator for procurement when the downstream application involves complex formulation work.
Application
Selection Property
Validation Focus
Apoptosis pathway scaffold research
4-Nitrophenyl-substituted 1,2,4-oxadiazole core linked to caspase activation pathways
Caspase induction and cell death mechanism assays
Chemical probe for apoptotic mechanism studies
Differentiation from nematicidal scaffolds via 4-nitrophenyl group
Target engagement and pathway-specific apoptosis assays
Lipid-based formulation research
Reported higher lipophilicity relative to phenyl analog
Lipid excipient solubility and drug loading studies
[2] US7041685B2. Substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles and analogs as activators of caspases and inducers of apoptosis and the use thereof. View Source
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